Bienvenue dans la boutique en ligne BenchChem!

DL-Vinylglycine

Enzymology Amino acid metabolism Chiral inhibitor design

DL-Vinylglycine (2-amino-3-butenoic acid) is the unsubstituted, minimal pharmacophore for PLP-dependent suicide inactivation. It enables baseline kinetic benchmarking (partition ratio ~500:1 for ACC synthase; k_inact ~1.9 min⁻¹ for D-amino acid transaminase) without confounding substituent effects. The racemic mixture allows simultaneous D- and L-enantiomer activity assessment in a single preparation—essential for stereochemical profiling of novel PLP enzymes. It also serves as the core control for evaluating transporter-independent cellular uptake of vinylglycine-based antimicrobial leads. Procure DL-Vinylglycine to establish reference parameters before transitioning to derivatized analogs such as AVG or FVG.

Molecular Formula
Molecular Weight 161.22
Cat. No. B1579486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Vinylglycine
Molecular Weight161.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Vinylglycine for Sale: A Versatile PLP-Enzyme Inhibitor and Research Tool


DL-Vinylglycine (2-amino-3-butenoic acid; CAS 52773-87-2) is a non-proteinogenic α,β-unsaturated amino acid that functions as a mechanism-based, irreversible inactivator (suicide substrate) of specific pyridoxal 5'-phosphate (PLP)-dependent enzymes [1]. The compound features a vinyl group attached to the α-carbon, which serves as the latent reactive functionality that is unmasked during enzymatic catalysis, leading to covalent modification of the target active site. DL-Vinylglycine is supplied as the racemic mixture of D- and L-enantiomers, with each enantiomer exhibiting distinct enzyme specificity profiles [2]. The compound demonstrates water solubility exceeding 20 mg/mL, and long-term stability requires storage at -20°C in sealed, light-protected containers [3]. As a foundational vinylglycine scaffold lacking the aminoethoxy or formylaminooxy substituents found in more complex derivatives, DL-vinylglycine provides researchers with a core probe for investigating PLP-dependent enzyme mechanisms, suicide inactivation kinetics, and amino acid analog structure-activity relationships without the confounding effects of additional functional groups [4].

Why DL-Vinylglycine Cannot Be Substituted by Generic PLP-Dependent Inhibitors


Interchanging DL-vinylglycine with other PLP-dependent enzyme inhibitors—including propargylglycine (PAG), β-cyanoalanine (BCA), aminooxyacetic acid (AOAA), or more complex vinylglycine derivatives such as aminoethoxyvinylglycine (AVG)—introduces substantial and quantifiable variability in enzyme selectivity, potency, and mechanism of action [1]. Vinylglycine acts as a mechanism-based suicide substrate wherein the α,β-unsaturated vinyl moiety is activated only upon enzymatic turnover, generating a reactive electrophile that covalently traps the PLP cofactor within the active site [2]. This irreversible, catalytic turnover-dependent inactivation distinguishes vinylglycine from simple competitive inhibitors and confers unique kinetic signatures including partition ratios that directly govern inactivation efficiency. Furthermore, the D- and L-enantiomers of vinylglycine exhibit mutually exclusive enzyme targeting: D-vinylglycine inactivates D-amino acid transaminases and D-amino acid oxidase, whereas L-vinylglycine inactivates L-amino acid oxidase, kynurenine aminotransferase, and 1-aminocyclopropane-1-carboxylate (ACC) synthase [3][4]. Generic substitution without enantiomeric and target-enzyme consideration will produce divergent experimental outcomes that cannot be reliably interpreted or cross-referenced across studies.

DL-Vinylglycine Product Specification: Quantified Differentiation and Comparative Evidence Guide


Enantiomer-Specific Enzyme Targeting: D-Vinylglycine vs. L-Vinylglycine

DL-Vinylglycine comprises both D- and L-enantiomers, each demonstrating mutually exclusive and quantitatively defined enzyme inactivation profiles. D-Vinylglycine functions as an irreversible, PLP-dependent inactivator of D-amino acid transaminase from Bacillus sphaericus with a limiting inactivation rate constant (k_inact) of 1.9 min⁻¹, while L-vinylglycine exhibits no measurable inactivation activity against this enzyme class [1]. Conversely, L-vinylglycine acts as a suicide inactivator of yeast kynurenine aminotransferase, catalyzing deamination at a maximum rate of 0.17 μmol/mg/min at 25°C (pH 8.0), which is approximately 1% of the enzyme's transamination rate with L-kynurenine; D-vinylglycine is not a substrate for this enzyme [2]. This stereochemical divergence is further evidenced in flavoenzyme systems: vinylglycine is rapidly oxidized by both D-amino acid oxidase and L-amino acid oxidase, yet only L-amino acid oxidase undergoes inactivation, occurring once every approximately 20,000 catalytic turnovers [3].

Enzymology Amino acid metabolism Chiral inhibitor design

DL-Vinylglycine vs. AVG vs. PAG vs. BCA: Comparative CSE Inhibition Potency

In head-to-head biochemical assays using purified recombinant human cystathionine γ-lyase (CSE), L-aminoethoxyvinylglycine (AVG) demonstrated an IC₅₀ of 1.1 ± 0.1 μM, representing 36-fold greater potency than propargylglycine (PAG, IC₅₀ = 40 ± 8 μM) and 13-fold greater potency than β-cyanoalanine (BCA, IC₅₀ = 14 ± 0.2 μM) [1]. AVG maintained complete selectivity for CSE over cystathionine β-synthase (CBS), with no detectable CBS inhibition at concentrations up to 100 μM. DL-Vinylglycine, lacking the aminoethoxy substituent present in AVG, serves as the core pharmacophore and provides a lower-potency but more synthetically accessible scaffold for structure-activity relationship studies. The partition ratio for inactivation events—the number of catalytic turnovers before irreversible enzyme modification—constitutes the critical kinetic parameter distinguishing suicide substrates from simple competitive inhibitors [2].

Hydrogen sulfide signaling Cystathionine γ-lyase Gasotransmitter pharmacology

ACC Synthase Inactivation: Partition Ratio Quantification

L-Vinylglycine functions as both an alternative substrate and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the rate-limiting enzyme in plant ethylene biosynthesis [1]. The partition ratio—defined as the ratio of catalytic conversion to α-ketobutyrate and ammonia versus enzyme inactivation—is quantitatively established at 500:1. This means that for every 500 catalytic turnovers generating α-ketobutyrate, one inactivation event covalently modifies the enzyme active site [2]. In contrast, other PLP-dependent enzymes exhibit markedly different partition ratios with vinylglycine: D-amino acid transaminase from B. sphaericus displays a partition ratio of approximately 450, while L-aspartate aminotransferase from porcine heart undergoes complete inactivation in a single catalytic cycle (partition ratio of 1) [3]. This enzyme-specific variation in inactivation efficiency directly informs experimental design and inhibitor selection.

Plant physiology Ethylene biosynthesis Mechanism-based inhibition

Structural Determinants of Antibiotic Uptake: FVG vs. AVG Transporter Specificity

Vinylglycine derivatives demonstrate clinically relevant antibacterial activity that is critically dependent on specific amino acid transporter-mediated uptake. In Erwinia amylovora, the causative agent of fire blight in apple and pear trees, 4-formylaminooxyvinylglycine (FVG) and 4-aminoethoxyvinylglycine (AVG) exhibit potent antagonistic activity, yet resistance mechanisms differ fundamentally between these structurally similar analogs [1]. Genome-wide variant analysis revealed that FVG resistance arises from null mutations in ansP, which encodes an L-asparagine permease, whereas AVG resistance arises from inactivation of artQ, which encodes an arginine ABC transporter permease subunit. Heterologous expression of ansP in normally resistant Escherichia coli conferred FVG susceptibility, directly demonstrating that transporter specificity—not intrinsic target binding—governs antibacterial efficacy [2]. DL-Vinylglycine, as the unsubstituted core scaffold, provides a baseline comparator for evaluating how aminooxy substituents modulate both transporter recognition and target enzyme inhibition.

Antibacterial resistance Amino acid transporters Fire blight pathogen

DL-Vinylglycine Applications: Validated Research Use Cases and Industrial Scenarios


Mechanistic Studies of PLP-Dependent Enzyme Suicide Inactivation

DL-Vinylglycine serves as the minimal pharmacophore for investigating the mechanism of PLP-dependent suicide inactivation without the confounding influence of additional functional groups present in derivatives such as AVG or FVG. The compound's defined partition ratio of 500:1 for ACC synthase inactivation [1] and k_inact of 1.9 min⁻¹ for D-amino acid transaminase [2] provide quantitative benchmarks against which the inactivation efficiency of derivatized vinylglycine analogs can be directly compared. Researchers conducting steady-state and pre-steady-state kinetic analyses of suicide substrate processing should select DL-vinylglycine to establish baseline kinetic parameters prior to evaluating substituted derivatives. The racemic mixture additionally enables simultaneous assessment of both D- and L-enantiomer activities in enzyme systems with relaxed stereochemical specificity [3].

Hydrogen Sulfide (H₂S) Signaling Pathway Pharmacological Probing

Investigators examining the role of cystathionine γ-lyase (CSE)-derived H₂S in cardiovascular, inflammatory, or neurological signaling should utilize DL-vinylglycine as the core scaffold for structure-activity relationship studies. Comparative IC₅₀ data demonstrate that vinylglycine derivatives exhibit a 36-fold potency range (AVG: 1.1 μM vs. PAG: 40 μM) and that CSE versus CBS selectivity is maintained across the vinylglycine class [1]. DL-Vinylglycine, as the unsubstituted parent compound, provides a reference point for assessing the contribution of the aminoethoxy and formylaminooxy moieties to both potency and enzyme selectivity. This is particularly relevant for experimental systems requiring intermediate potency where complete CSE ablation would be undesirable, or where the larger molecular weight of AVG may limit cellular permeability.

Chiral Amino Acid Oxidase and Transaminase Discrimination

DL-Vinylglycine enables differential assessment of D- versus L-amino acid metabolizing enzyme activities within a single experimental preparation. The D-enantiomer specifically and irreversibly inactivates bacterial D-amino acid transaminase (k_inact = 1.9 min⁻¹ for B. sphaericus enzyme) [2] and D-amino acid oxidase, while the L-enantiomer inactivates L-amino acid oxidase (one inactivation per ~20,000 turnovers) [3] and kynurenine aminotransferase (deamination rate of 0.17 μmol/mg/min) [4]. This complementary inactivation profile makes the racemic mixture uniquely suited for screening enzyme preparations where the stereochemical preference is unknown or for investigating the enantiomeric specificity of newly discovered PLP-dependent enzymes. Laboratories conducting amino acid metabolism research should procure DL-vinylglycine rather than chirally pure enantiomers when the primary objective is stereochemical profiling or target deconvolution.

Antimicrobial Amino Acid Analog Development and Transporter Studies

DL-Vinylglycine provides the foundational scaffold for developing antimicrobial amino acid analogs that exploit bacterial amino acid transporters for cellular entry. Genetic evidence from Erwinia amylovora demonstrates that the addition of formylaminooxy (FVG) or aminoethoxy (AVG) substituents redirects transporter specificity to L-asparagine permease (AnsP) or arginine ABC transporter (ArtQ), respectively [5]. DL-Vinylglycine, lacking these substituents, serves as an essential control compound for dissecting the relative contributions of passive diffusion versus active transport in determining intracellular accumulation and antibacterial potency. Researchers investigating the therapeutic potential of vinylglycine-based antibiotics should utilize the unsubstituted DL-vinylglycine core to benchmark transporter-independent cellular activity against which the uptake efficiency of derivatized analogs can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Vinylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.